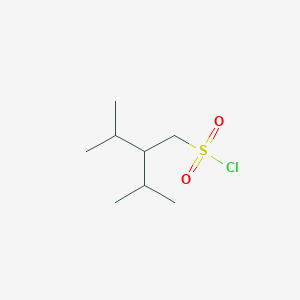

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1499471-75-8 . It has a molecular weight of 212.74 . The IUPAC name for this compound is 2-isopropyl-3-methylbutane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.74 . The SMILES string, which represents the structure of the molecule, is CC©CCS(Cl)(=O)=O . The InChI key, which is a unique identifier for the molecule, is GAILVXKFYIPZBE-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Antimicrobial Evaluation

"3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" is utilized as a chemical intermediate in synthesizing novel sulfonate derivatives with potential antimicrobial and antifungal activities. In a study, sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial efficacy. Notably, a compound demonstrated high activity against Gram-positive and Gram-negative bacteria and fungi, underscoring the relevance of such intermediates in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Hydrolysis and Chlorination Studies

Research has also explored the chlorination of hydroxyalkanesulfinates in nonpolar mediums, leading to the synthesis of hydroxyalkanesulfonyl chlorides, including variants closely related to "3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride". These studies contribute to understanding the chemical behavior and synthesis routes of such sulfonyl chlorides under different conditions, offering insights into their broader applicability in chemical synthesis and modifications (King & Rathore, 1987).

Role in Synthesis of Polyhydroquinoline Derivatives

The compound has been implicated in catalyzing reactions for synthesizing polyhydroquinoline derivatives via the Hantzsch condensation under solvent-free conditions. This indicates its potential utility in facilitating efficient and environmentally friendly synthetic routes for producing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).

Application in Ionic Liquid Reagents

The compound's derivatives are utilized in the selective oxidation of sulfides to sulfoxides, demonstrating its role in developing efficient reagents for chemical transformations. This application underscores the importance of "3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" and its derivatives in fine-tuning reaction conditions and outcomes in organic synthesis (Manesh, Eshbala, Hemmati, & Veisi, 2015).

作用機序

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chloride ion is a good leaving group, which makes the sulfur atom of the sulfonyl group a strong electrophile. This allows it to react with nucleophiles, forming a covalent bond .

Biochemical Pathways

The compound’s reactivity suggests it could potentially modify proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .

Pharmacokinetics

As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its reactivity and the specific biochemical transformations it undergoes in the body .

Result of Action

Given its reactivity, it could potentially modify biomolecules, leading to changes in their function. These changes could have downstream effects on cellular processes and pathways .

Action Environment

The action, efficacy, and stability of 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive species. For example, the compound’s reactivity might be enhanced in a basic environment, which could increase the nucleophilicity of potential reaction partners .

特性

IUPAC Name |

3-methyl-2-propan-2-ylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAILVXKFYIPZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)

![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)

![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)